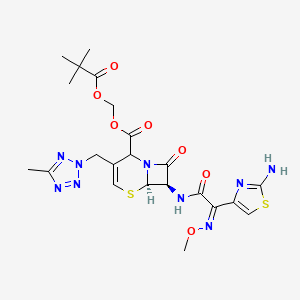

Descarbamoylcefuroxime lactone

Vue d'ensemble

Description

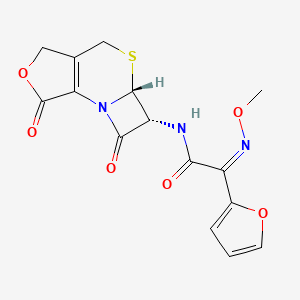

Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S . It is also known as Cefuroxime Axetil Impurity E . The molecular weight of Descarbamoylcefuroxime lactone is 363.3 g/mol .

Synthesis Analysis

A preparation method of Descarbamoylcefuroxime lactone has been disclosed in a patent . The method includes taking descarbamoyl cefuroxime as a raw material and dissolving it in a suitable solvent .

Molecular Structure Analysis

The molecular structure of Descarbamoylcefuroxime lactone contains total 41 bonds; 28 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 5 double bonds, 5 aromatic bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), 1 secondary .

Physical And Chemical Properties Analysis

The physical and chemical properties of Descarbamoylcefuroxime lactone include a molecular weight of 363.3 g/mol . The compound has a complex structure with multiple bonds and rings .

Applications De Recherche Scientifique

Method Validation

This compound is essential for method validation in pharmaceutical analysis. It helps in establishing the accuracy and reliability of analytical methods used during the commercial production of cefuroxime, a widely used antibiotic .

Quality Control Applications

In the quality control laboratories, Descarbamoylcefuroxime lactone is used for testing and ensuring that the cefuroxime produced meets the required standards set by regulatory authorities for Abbreviated New Drug Applications (ANDA) .

Microbial Biosynthesis Research

Research into microbial biosynthesis of lactones has highlighted the potential of using Descarbamoylcefuroxime lactone as a precursor or an intermediate. This can lead to more sustainable production methods for various biochemicals .

Polymer Synthesis

The compound finds applications in the synthesis of polymers and copolymers, particularly in biomedical fields. It can be used to create materials for controlled drug-release systems, resorbable surgical threads, and tissue scaffolds .

Antimicrobial Activity Studies

Descarbamoylcefuroxime lactone: is studied for its antimicrobial properties. It can serve as a model compound to understand the mechanisms of action of antibiotics and to develop new antimicrobial agents .

Biomedical Material Development

Due to its structural properties, this compound is used in the development of biomedical materials, such as implants and three-dimensional structures for tissue engineering applications .

Drug Delivery Systems

Innovative drug delivery systems utilize Descarbamoylcefuroxime lactone for the creation of micellar structures. These structures can encapsulate active pharmaceutical ingredients, enhancing the efficacy and delivery of drugs .

Mécanisme D'action

Target of Action

Descarbamoylcefuroxime lactone, also known as Cefuroxime Axetil Impurity E, is a derivative of the cephalosporin class of antibiotics. Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Descarbamoylcefuroxime lactone inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

It is known that lactones, a group of compounds to which descarbamoylcefuroxime lactone belongs, are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids

Pharmacokinetics

It is known that the absorption of cefuroxime, a related compound, increases with food . Cefuroxime is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . It is excreted in the urine (66% to 100% as unchanged drug) .

Result of Action

The result of Descarbamoylcefuroxime lactone’s action is the inhibition of bacterial cell wall synthesis, leading to the lysis of the bacterial cell . This makes it effective against a variety of bacterial infections.

Action Environment

The action of Descarbamoylcefuroxime lactone can be influenced by various environmental factors. For instance, lactones have been found to be toxic to certain strains of E. coli, with their toxicity depending on their structure and the length of the bacterial lipopolysaccharide (LPS) in the membrane of specific strains

Propriétés

IUPAC Name |

(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGPGHWGUNCJM-FBCAJUAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241610 | |

| Record name | Descarbamoylcefuroxime lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947723-87-7 | |

| Record name | Descarbamoylcefuroxime lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Descarbamoylcefuroxime lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCARBAMOYLCEFUROXIME LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I89S39HC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

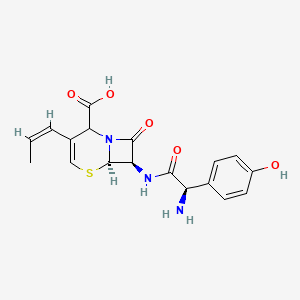

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

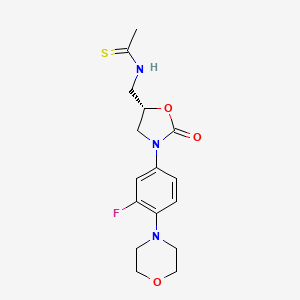

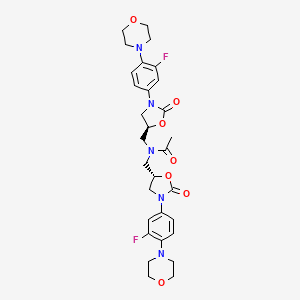

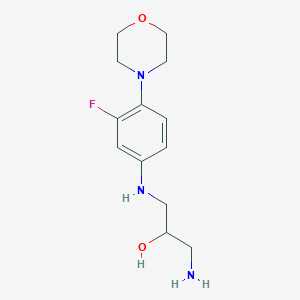

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)